molecular formula C9H13NO2 B12879354 4-Cyclopentyl-2-methyloxazol-5(4H)-one

4-Cyclopentyl-2-methyloxazol-5(4H)-one

Cat. No.: B12879354
M. Wt: 167.20 g/mol
InChI Key: YFDOJXURKYNQEH-UHFFFAOYSA-N
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Description

4-Cyclopentyl-2-methyloxazol-5(4H)-one is a heterocyclic compound belonging to the oxazol-5(4H)-one family. Its structure features a cyclopentyl group at the 4-position and a methyl group at the 2-position of the oxazolone ring.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-cyclopentyl-2-methyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C9H13NO2/c1-6-10-8(9(11)12-6)7-4-2-3-5-7/h7-8H,2-5H2,1H3

InChI Key

YFDOJXURKYNQEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(=O)O1)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-2-methyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of cyclopentanone with an appropriate amine and a carboxylic acid derivative under dehydrating conditions to form the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions could be used to modify the oxazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the oxazole ring.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

4-Cyclopentyl-2-methyloxazol-5(4H)-one may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a pharmaceutical agent due to its structural similarity to other bioactive oxazole derivatives.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-2-methyloxazol-5(4H)-one would depend on its specific interactions with molecular targets. Typically, compounds with oxazole rings can interact with enzymes, receptors, or other proteins, affecting biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents on the oxazolone ring significantly influence physicochemical properties. A comparative analysis is provided below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
4-Cyclopentyl-2-methyloxazol-5(4H)-one Cyclopentyl (4), Methyl (2) C₉H₁₃NO₂ 167.21* Not explicitly reported; inferred lower polarity due to aliphatic substituents
4-Benzyl-2-phenyloxazol-5(4H)-one Benzyl (4), Phenyl (2) C₁₆H₁₃NO₂ 251.28 Higher lipophilicity; CAS 5874-61-3
(4Z)-4-(3,4-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one 3,4-Dimethoxybenzylidene (4), Phenyl (2) C₁₈H₁₅NO₄ 309.32 Polar due to methoxy groups; fluorescent potential
4-(Substituted benzylidene)-2-phenyl derivatives (E1-E10) Varied benzylidene groups (4), Phenyl (2) Varies Varies Antioxidant activity; some enhance lipid peroxidation

*Calculated based on molecular formula.

Key Observations :

  • Methoxy or hydroxy groups (e.g., 3,4-dimethoxybenzylidene) introduce polarity and may confer fluorescence or antioxidant activity .
  • The cyclopentyl group in the target compound likely reduces polarity compared to aromatic analogs, which could influence solubility and bioavailability.
Antioxidant Activity
  • 4-Benzylidene-2-phenyl derivatives (E1-E10) : Compounds E6 and E8 showed 45% and 57% inhibition of lipid peroxidation (LP), respectively, while others paradoxically enhanced LP .

The cyclopentyl-methyl analog’s antioxidant activity remains unexplored but could differ due to the absence of aromatic or hydroxyl groups.

Fluorescence and Photophysical Properties
  • Isoxazol-5(4H)-ones with electron-donating groups : Demonstrated fluorescence, suggesting applications in bioimaging .
  • 3,4-Dimethoxybenzylidene derivatives : Likely fluorescent due to extended conjugation .

The target compound’s aliphatic substituents may limit fluorescence compared to aromatic analogs.

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